molecular formula C36H47NO6 B8275068 benzyl (2-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)-2-hydroxyethyl)(6-(4-phenylbutoxy)hexyl)carbamate

benzyl (2-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)-2-hydroxyethyl)(6-(4-phenylbutoxy)hexyl)carbamate

Cat. No. B8275068
M. Wt: 589.8 g/mol
InChI Key: ZMYLKHCNPQKIIG-UHFFFAOYSA-N
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Patent
US06388134B1

Procedure details

To 0.166 g (6.83 mmol) Mg in 1 ml THF is added dropwise a few drops of a solution comprising 1.51 g (6.21 mmol) 2,2-dimethyl-6-bromobenzo-1,3-dioxane in 20 ml THF and a catalytic amount of 1,2-dibromoethane. Once the reaction has started, the remaining 2,2-dimethyl-6-bromobenzo-1,3-dioxane solution was added while maintaining the temperature at 40° C. Upon completion of the addition (15 min), the reaction is allowed to stand a further 30 min at 40° C. The mixture is then cooled to −7° C. and a solution of 2.64 g (6.21 mmol) N-benzyloxycarbonyl-N-2-oxoethyl-6-(4-phenylbutoxy)hexylamine in 5 ml THF is added thereto. After allowing the reaction to stand at 0° C. for 1 hr, the temperature of the reaction mixture is allowed to increase to room temperature, 30 ml of a saturated NH4Cl solution is added and the mixture stirred for 15 min. Finally, 30 ml AcOEt is added, the EtOAc phase is separated, washed with 30 ml H2O, dried on anhydrous Na2SO4 concentrated to dryness and the residue purified by column chromatography on silica gel (gradient CH2Cl2 to CH2Cl2/EtOAc 4:1), to give 1.50 g (40.9%) N-[2-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)-2-hydroxyethyl]-N-benzyloxycarbonyl-6-(4-phenylbutoxy)hexylamine.
Name
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
Mg
Quantity
0.166 g
Type
reactant
Reaction Step Two
Quantity
1.51 g
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2.64 g
Type
reactant
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Five
Name
Quantity
30 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:13])[O:7][CH2:6][C:5]2[CH:8]=[C:9](Br)[CH:10]=[CH:11][C:4]=2[O:3]1.BrCCBr.[CH2:18]([O:25][C:26]([N:28]([CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][O:38][CH2:39][CH2:40][CH2:41][CH2:42][C:43]1[CH:48]=[CH:47][CH:46]=[CH:45][CH:44]=1)[CH2:29][CH:30]=[O:31])=[O:27])[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.[NH4+].[Cl-]>C1COCC1.CCOC(C)=O>[CH3:1][C:2]1([CH3:13])[O:7][CH2:6][C:5]2[CH:8]=[C:9]([CH:30]([OH:31])[CH2:29][N:28]([CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][O:38][CH2:39][CH2:40][CH2:41][CH2:42][C:43]3[CH:48]=[CH:47][CH:46]=[CH:45][CH:44]=3)[C:26]([O:25][CH2:18][C:19]3[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=3)=[O:27])[CH:10]=[CH:11][C:4]=2[O:3]1 |f:3.4|

Inputs

Step One
Name
Quantity
30 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Mg
Quantity
0.166 g
Type
reactant
Smiles
Name
Quantity
1.51 g
Type
reactant
Smiles
CC1(OC2=C(CO1)C=C(C=C2)Br)C
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1
Name
solution
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCBr
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(OC2=C(CO1)C=C(C=C2)Br)C
Step Five
Name
Quantity
2.64 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N(CC=O)CCCCCCOCCCCC1=CC=CC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
30 mL
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the mixture stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon completion of the addition (15 min)
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then cooled to −7° C.
CUSTOM
Type
CUSTOM
Details
the reaction
WAIT
Type
WAIT
Details
to stand at 0° C. for 1 hr
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to increase to room temperature
CUSTOM
Type
CUSTOM
Details
the EtOAc phase is separated
WASH
Type
WASH
Details
washed with 30 ml H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried on anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
the residue purified by column chromatography on silica gel (gradient CH2Cl2 to CH2Cl2/EtOAc 4:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1(OC2=C(CO1)C=C(C=C2)C(CN(C(=O)OCC2=CC=CC=C2)CCCCCCOCCCCC2=CC=CC=C2)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 40.9%
YIELD: CALCULATEDPERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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